4'-Chloro-3'-(trifluoromethyl)acetophenone
Overview
Description
4’-Chloro-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6ClF3O and a molecular weight of 222.59 . It is also known by the IUPAC name 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-3’-(trifluoromethyl)acetophenone consists of a phenyl ring substituted with a chloro group at the 4’ position and a trifluoromethyl group at the 3’ position. The phenyl ring is also attached to an acetyl group .Physical and Chemical Properties Analysis
4’-Chloro-3’-(trifluoromethyl)acetophenone is a solid at room temperature . It has a boiling point of 61-63°C and a melting point of 97°C .Scientific Research Applications
Corrosion Inhibition
4'-Chloro-3'-(trifluoromethyl)acetophenone derivatives have been studied for their effectiveness in corrosion inhibition. For instance, triazole derivatives including 4-chloro-acetophenone-O-1'-(1',3',4'-triazolyl)-metheneoxime have shown promising results in preventing mild steel corrosion in acidic media. These compounds exhibit high inhibition efficiency, as revealed through various techniques like weight loss measurements, electrochemical impedance spectroscopy, and polarization curves. Their surface morphology has been analyzed using scanning electron microscopy (SEM), and their adsorption behavior obeys the Langmuir adsorption isotherm. Moreover, quantum chemical calculations have been employed to understand the relationship between their molecular structure and inhibition efficiency (Li, He, Pei, & Hou, 2007).
Chemical Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of compounds related to this compound. For instance, studies on isomers of p-Chlorophenoxy-chloro-acetophenone using NMR techniques have helped elucidate their structures, demonstrating the importance of such compounds in chemical analysis and synthesis (Liu, 2008).
Biocatalysis
The derivative 3,5-bis(trifluoromethyl)acetophenone has been used in biocatalytic processes. A study reported the use of a novel bacterial strain for the asymmetric reduction of this compound to produce (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high enantiomeric excess. This finding opens avenues for using biocatalysis in the production of pharmaceutical intermediates (Wang, Cai, Ouyang, He, & Su, 2011).
Analytical Chemistry
This compound and its derivatives have found applications in analytical chemistry. For example, 2,4-hydroxy-5-chloro-acetophenone has been identified as a sensitive colorimetric reagent for detecting iron(III) and uranyl(II) ions (Banerji & Dey, 1958).
Pharmaceutical Research
The compound has potential implications in pharmaceutical research, as evidenced by the synthesis of various derivatives with potential therapeutic applications. Research into pyrazole derivatives starting with acetophenone has been explored for potential anti-tubercular and anticancer activities (Neha, Nitin, Yadav, & Pathak, 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through asymmetric catalytic addition . This interaction could lead to changes in the targets, potentially altering their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Chloro-3’-(trifluoromethyl)acetophenone . These factors could include pH, temperature, and the presence of other molecules, among others.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMUXTXDHJBEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378750 | |
Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129825-11-2 | |
Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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